3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid
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Overview
Description
3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a dimethyl(oxo)-lambda6-sulfanylidene group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a palladium-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function .
Comparison with Similar Compounds
3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share the benzoic acid core but differ in their substituents, leading to variations in their chemical properties and reactivity.
Sulfamoyl compounds: These compounds contain the sulfamoyl group and exhibit similar reactivity in chemical reactions.
Sulfoxide and sulfone compounds: These compounds contain sulfoxide or sulfone groups and are used in similar chemical and biological applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
2649022-77-3 |
---|---|
Molecular Formula |
C9H11NO5S2 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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